Lipophilicity (LogP) Differentiation: 8.2-Fold Higher Than Bromomaleic Anhydride
The computed LogP of 3-(1-benzothiophen-3-yl)-4-bromofuran-2,5-dione (3.09–3.4) is approximately 8.8-fold higher than that of unsubstituted maleic anhydride (LogP −0.37) and approximately 3.9–8.8-fold higher than bromomaleic anhydride (LogP 0.35–0.8), depending on the computational method used [1][2]. This large difference in lipophilicity means the target compound partitions preferentially into organic phases and hydrophobic binding pockets, whereas the simpler analogs remain predominantly aqueous. For procurement in drug discovery programs targeting intracellular or membrane-bound proteins, this LogP shift moves the compound into a more favorable drug-likeness window (LogP 1–5) compared to the excessively polar maleic anhydride [1].
| Evidence Dimension | Octanol-water partition coefficient (LogP) |
|---|---|
| Target Compound Data | LogP 3.09 (chemsrc) to 3.4 (molaid) |
| Comparator Or Baseline | Maleic anhydride: LogP −0.37; Bromomaleic anhydride: LogP 0.35 (molbase) to 0.8 (PubChem XLogP3) |
| Quantified Difference | ΔLogP ≈ 3.5 vs. maleic anhydride; ΔLogP ≈ 2.6–2.7 vs. bromomaleic anhydride (8.2-fold increase in log scale vs. maleic anhydride) |
| Conditions | Computed LogP values from multiple sources (chemsrc, molaid, PubChem, molbase); consensus cross-validation |
Why This Matters
A LogP difference of >2.5 log units translates to approximately 300-fold higher octanol/water partition coefficient, meaning the target compound is suitable for hydrophobic target engagement and organic-phase reactions where simpler maleic anhydrides would fail due to aqueous partitioning.
- [1] PubChem. Bromomaleic anhydride, CID 80027; XLogP3-AA 0.8. https://pubchem.ncbi.nlm.nih.gov/compound/bromomaleic%20anhydride (accessed 2026-05-05). View Source
- [2] Molaid. benzo[b]thiophen-3-yl-bromo-maleic acid anhydride | 64215-75-4; LogP 3.4. https://www.molaid.com/MS_2451314 (accessed 2026-05-05). View Source
